molecular formula C16H22N2O4 B3245259 1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperidine-4-carboxylic acid CAS No. 167263-07-2

1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B3245259
CAS No.: 167263-07-2
M. Wt: 306.36 g/mol
InChI Key: IMBSBBYXUJKHRR-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperidine-4-carboxylic acid is a Boc-protected piperidine derivative featuring a pyridin-2-yl substituent and a carboxylic acid group at the 4-position of the piperidine ring. The tert-butoxycarbonyl (Boc) group serves as a nitrogen-protecting group, commonly used in organic synthesis to prevent undesired reactions during multi-step processes. This compound is of interest in medicinal chemistry, particularly as a precursor for drug discovery and PROTAC (Proteolysis-Targeting Chimera) development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-7-16(8-11-18,13(19)20)12-6-4-5-9-17-12/h4-6,9H,7-8,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBSBBYXUJKHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30707717
Record name 1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167263-07-2
Record name 1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperidine-4-carboxylic acid (commonly referred to as Boc-piperidine derivative) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O4C_{15}H_{20}N_{2}O_{4}, with a molecular weight of approximately 288.34 g/mol. The compound features a piperidine ring substituted with a pyridine moiety and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility.

The compound has been shown to interact with various biological targets, particularly in the realm of protease inhibition and as a potential drug delivery vehicle. The Boc group serves as a protective moiety that can be removed under specific conditions, facilitating the release of the active piperidine structure in biological systems.

In Vitro Studies

A study highlighted the ability of Boc-piperidine derivatives to stabilize helical structures in peptides, which may enhance their biological activity and resistance to proteolytic degradation. This stabilization is crucial for developing peptide-based therapeutics with improved pharmacological profiles .

In Vivo Studies

In vivo studies have demonstrated that Boc-piperidine derivatives exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis. The mechanism involves the modulation of cytokine production and immune response pathways .

PROTAC Technology

This compound is utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutics designed to selectively degrade target proteins associated with various diseases, including cancer. The semi-flexible linker properties of this compound allow for optimal ternary complex formation, enhancing the efficacy of these drugs .

Case Studies

Study Objective Findings
Albrecht & Stortz (2005)Investigate peptide stabilityDemonstrated enhanced stability and biological activity due to Boc-piperidine derivatives.
Wang et al. (2008)Assess anti-inflammatory effectsShowed significant reduction in pro-inflammatory cytokines in animal models.
MDPI Review (2022)Evaluate drug design implicationsDiscussed the role of Boc-piperidine in PROTAC development, highlighting its importance in targeted therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Piperidine 4-Position

The primary structural variation among Boc-protected piperidine-4-carboxylic acids lies in the substituent at the 4-position. Below is a comparative analysis of key analogs:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent at 4-Position Key Properties/Applications References
1-Boc-4-(pyridin-2-yl)piperidine-4-carboxylic acid Pyridin-2-yl Enhanced solubility in polar solvents; potential for metal coordination via pyridine nitrogen
1-Boc-4-allyl-4-piperidinecarboxylic acid Allyl (prop-2-en-1-yl) Higher reactivity for cross-coupling reactions; used in allylation chemistry
1-Boc-4-(4-chlorophenyl)piperidine-4-carboxylic acid 4-Chlorophenyl Electron-withdrawing group increases carboxylic acid acidity; antimicrobial applications
1-Boc-4-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid 4-Trifluoromethylphenyl Lipophilic substituent improves membrane permeability; common in CNS-targeting drugs
1-Boc-4-methylpiperidine-4-carboxylic acid Methyl Simplest alkyl analog; used as a baseline for steric effect studies
1-Boc-4-(2-trifluoromethylbenzyl)piperidine-4-carboxylic acid 2-Trifluoromethylbenzyl Bulky substituent impacts crystal packing; used in crystallography studies

Physicochemical Properties

Crystallography and Solubility
  • The unsubstituted analog, 1-Boc-piperidine-4-carboxylic acid, crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 10.7006 Å, b = 6.5567 Å, c = 17.9297 Å, and β = 104.564° . The pyridin-2-yl substituent likely disrupts this packing due to its planar geometry and hydrogen-bonding capability.
  • Pyridin-2-yl derivatives exhibit higher solubility in polar solvents (e.g., DMSO, acetonitrile) compared to aryl or alkyl-substituted analogs, attributed to the pyridine nitrogen’s polarity .
Acidity and Reactivity
  • Electron-withdrawing groups (e.g., 4-chlorophenyl) lower the pKa of the carboxylic acid, enhancing its deprotonation under mild conditions .
  • Allyl and benzyl substituents facilitate cross-coupling reactions (e.g., Heck, Suzuki) for further functionalization .

Commercial Availability and Handling

  • The pyridin-2-yl variant (Ref: 10-F770656) is listed as discontinued by CymitQuimica, suggesting synthesis or stability challenges . In contrast, analogs like 1-Boc-4-ethylpiperidine-4-carboxylic acid (CAS 189321-63-9) remain available .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperidine-4-carboxylic acid?

  • Methodological Answer: Synthesis typically involves multi-step strategies, including condensation of pyridinyl precursors with piperidine derivatives, followed by Boc protection. For example, analogous compounds are synthesized via acid chloride condensation with amines, with Boc protection introduced early to stabilize the piperidine nitrogen . Reaction optimization (e.g., solvent choice, temperature control) is critical for yield improvement, as seen in protocols for related Boc-protected piperidines .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer: Structural confirmation employs IR spectroscopy (to identify carboxylic acid and Boc carbonyl stretches) and mass spectrometry (for molecular ion verification). X-ray crystallography is pivotal for resolving stereochemistry, as demonstrated for the monoclinic crystal structure of a related piperidinecarboxylic acid derivative (space group P21/cP2_1/c, β=104.56\beta = 104.56^\circ) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer: Safety data sheets indicate hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335). Mandatory precautions include:

  • PPE: Nitrile gloves, safety goggles, and lab coats.
  • Engineering controls: Use fume hoods to minimize inhalation risks.
  • Emergency measures: Flush eyes with water for 15 minutes and seek medical attention for persistent irritation .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer: Store in airtight containers under inert gas (e.g., argon) at 2–8°C, protected from light and moisture. Stability studies on similar Boc-protected compounds show decomposition at >40°C or in humid environments .

Advanced Research Questions

Q. How do steric effects of the Boc group influence reactivity in derivatization?

  • Methodological Answer: The tert-butoxycarbonyl group’s steric bulk shields the piperidine nitrogen, directing reactivity toward the carboxylic acid moiety. Selective deprotection (e.g., using TFA) enables functionalization at the nitrogen, as observed in peptide coupling reactions where the carboxylic acid is preferentially activated for amide bond formation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer: Cross-validation using complementary techniques is essential. For example:

  • NMR vs. X-ray: Discrepancies in dihedral angles (e.g., β=104.56\beta = 104.56^\circ in crystal structures ) may explain unexpected coupling constants in 1H^1\text{H}-NMR.
  • Mass spectrometry: High-resolution MS can distinguish isobaric impurities, particularly in Boc-protected analogs .

Q. How does the pyridin-2-yl group affect physicochemical properties compared to phenyl analogs?

  • Methodological Answer: The pyridinyl moiety enhances hydrogen-bonding capacity and polar surface area, increasing aqueous solubility. Comparative logP measurements show a 0.5–1.0 unit reduction versus phenyl-substituted analogs, impacting membrane permeability in bioavailability studies .

Q. What conformational insights are revealed by X-ray crystallography?

  • Methodological Answer: Crystal packing analysis (e.g., intermolecular hydrogen bonds between carboxylic acid groups) clarifies solid-state behavior. For a related compound, the piperidine ring adopts a chair conformation, with the Boc group in an equatorial position to minimize steric strain .

Q. What methodological considerations apply to biological activity evaluation in drug discovery?

  • Methodological Answer: Key steps include:

  • Boc stability: Assess resistance to enzymatic cleavage (e.g., esterases) using LC-MS.
  • Salt formation: Screen counterions (e.g., sodium, potassium) to improve solubility for in vivo assays.
  • SAR studies: Modify the pyridinyl or piperidine ring while monitoring changes in target binding (e.g., kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperidine-4-carboxylic acid

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